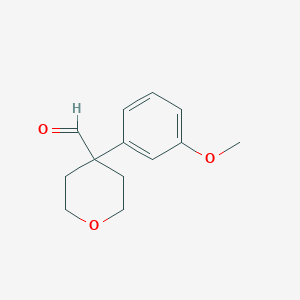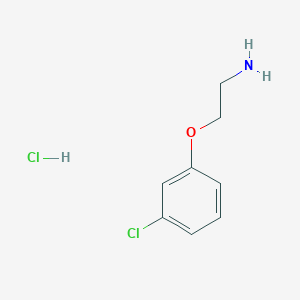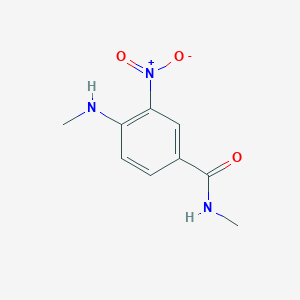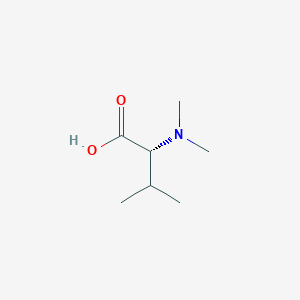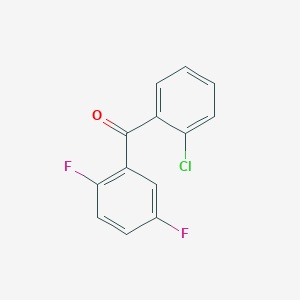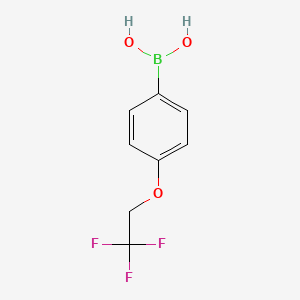
4-(2,2,2-三氟乙氧基)苯硼酸
描述
“4-(2,2,2-Trifluoroethoxy)phenylboronic acid” is a chemical compound with the molecular formula C7H6BF3O3 . It is used in research and development .
Synthesis Analysis
The synthesis of “4-(2,2,2-Trifluoroethoxy)phenylboronic acid” involves the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene with isopropyl borate in the presence of isopropylmagnesium chloride in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of “4-(2,2,2-Trifluoroethoxy)phenylboronic acid” consists of a phenyl ring (C6H4) attached to a boronic acid group (B(OH)2) and a trifluoroethoxy group (OCF3) .Physical and Chemical Properties Analysis
“4-(2,2,2-Trifluoroethoxy)phenylboronic acid” is a solid compound with a molecular weight of 205.93 . The melting point is between 123-127 °C .科学研究应用
有机合成中间体
“4-(2,2,2-三氟乙氧基)苯硼酸”可用作有机合成中间体 。这意味着它可用于生产各种有机化合物,是各种化学反应的关键组成部分。
药物中间体
该化合物还用作药物中间体 ,这意味着它用于生产各种药物。具体使用该化合物作为中间体的药物可能会有很大差异,具体取决于药物的化学结构和作用机制。
乳酸脱氢酶抑制剂
该化合物参与包括乳酸脱氢酶抑制剂在内的生物活性分子的合成 。这些抑制剂可用于对抗癌细胞增殖,为癌症治疗提供潜在途径。
PAI-1抑制剂
它还用于合成用于PAI-1抑制的硝基苯氧基苯甲酸衍生物 。PAI-1是一种在血液凝固调节中起作用的蛋白质,PAI-1抑制剂在血栓形成和纤维化等疾病中具有潜在的治疗应用。
抗结核药物
该化合物用于合成PA-824类似物,用作抗结核药物 。结核病是一种严重的传染病,开发新药对于对抗耐药菌株至关重要。
存活运动神经元蛋白调节剂
最后,“4-(2,2,2-三氟乙氧基)苯硼酸”用于合成存活运动神经元蛋白调节剂 。这些调节剂在治疗脊髓性肌肉萎缩症方面具有潜在的应用,脊髓性肌肉萎缩症是一种以运动神经元丧失和进行性肌肉萎缩为特征的遗传性疾病。
安全和危害
作用机制
Target of Action
It is known to be used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific context of its use.
Action Environment
The action of 4-(2,2,2-Trifluoroethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, it’s important to avoid dust formation as it may cause skin and eye irritation, and respiratory discomfort .
生化分析
Biochemical Properties
4-(2,2,2-Trifluoroethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters. These esters are crucial intermediates in the synthesis of complex organic molecules. The compound interacts with enzymes such as lactate dehydrogenase and proteins involved in cellular metabolism. The nature of these interactions often involves the formation of reversible covalent bonds with diols and other hydroxyl-containing biomolecules, facilitating various biochemical transformations .
Cellular Effects
The effects of 4-(2,2,2-Trifluoroethoxy)phenylboronic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes, leading to altered metabolic flux and changes in metabolite levels. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 4-(2,2,2-Trifluoroethoxy)phenylboronic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. This binding often involves the formation of covalent bonds with specific amino acid residues, leading to changes in enzyme conformation and function. The compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions are critical for understanding the compound’s role in various biochemical pathways .
Dosage Effects in Animal Models
The effects of 4-(2,2,2-Trifluoroethoxy)phenylboronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
4-(2,2,2-Trifluoroethoxy)phenylboronic acid is involved in several metabolic pathways. It interacts with enzymes such as lactate dehydrogenase and other dehydrogenases, influencing metabolic flux and metabolite levels. The compound can also affect the activity of cofactors such as NADH and NADPH, further modulating cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, 4-(2,2,2-Trifluoroethoxy)phenylboronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 4-(2,2,2-Trifluoroethoxy)phenylboronic acid is an important aspect of its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence cellular respiration and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
[4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)5-15-7-3-1-6(2-4-7)9(13)14/h1-4,13-14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRAMTYYMNLVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655550 | |
| Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886536-37-4 | |
| Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1451790.png)
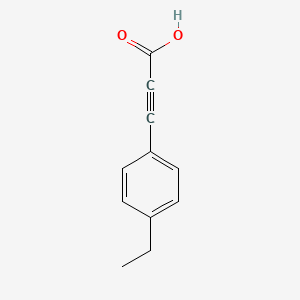
![[2-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B1451792.png)


